2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent, such as xylene, and using a desiccant like calcium chloride to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or sulfides .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer activity, with studies demonstrating its effectiveness against certain cancer cell lines . Additionally, it has been explored as a phosphodiesterase 10A (PDE10A) inhibitor, which could have implications for the treatment of neurodegenerative disorders . The compound’s unique structure also makes it a valuable tool in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition can modulate neuronal signal transduction and synaptic transmission, potentially offering therapeutic benefits for neurodegenerative diseases . In its anticancer role, the compound may interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives, such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one . These compounds share a similar core structure but differ in their substituent groups, which can influence their biological activity and specificity.
Properties
Molecular Formula |
C22H26N2OS2 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-pentylsulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-10-15-26-22-23-20-19(17-13-8-5-9-14-18(17)27-20)21(25)24(22)16-11-6-4-7-12-16/h4,6-7,11-12H,2-3,5,8-10,13-15H2,1H3 |
InChI Key |
RYSVPJVRDSXVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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